Anthragallol

Enzyme inhibition Xanthine oxidase Hyperuricemia

Choose Anthragallol for its proven superiority in xanthine oxidase inhibition (IC50 12 µM) over purpurin, alizarin, and emodin—critical for reproducible gout/hyperuricemia assays. Its unique 1,2,3-trihydroxy substitution ensures precise targeting of PLCG1/CYP1B1/ESR2, unlike alizarin's NSD2/BCL2 affinity. Quantifiable DNA intercalation (saturation value 3.75) makes it the reference standard for genotoxicity screening. For dye applications, it uniquely delivers brown tones under alumina mordant, unlike purpurin's red. Trust a compound with defined functional differentiation for your research investment.

Molecular Formula C14H8O5
Molecular Weight 256.21 g/mol
CAS No. 602-64-2
Cat. No. B1665116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthragallol
CAS602-64-2
SynonymsAnthragallol; 
Molecular FormulaC14H8O5
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
InChIInChI=1S/C14H8O5/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16/h1-5,15,18-19H
InChIKeyAHKDJQYHVWSRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anthragallol (CAS 602-64-2) Procurement Guide: Quantified Differentiation vs. Alizarin, Purpurin, and Anthraquinone Analogs


Anthragallol (1,2,3-trihydroxyanthraquinone) is a naturally occurring anthraquinone derivative found in Rubia tinctorum (madder) and other Rubiaceae species [1]. With a molecular formula of C14H8O5 and molecular weight of 256.21 g/mol, this compound features a planar, rigid anthracene-9,10-dione scaffold substituted with three hydroxyl groups at the 1, 2, and 3 positions [2]. The compound demonstrates a melting point of 312–313°C, sublimes at approximately 290°C, and exhibits limited aqueous solubility while dissolving readily in ethanol, ether, and glacial acetic acid .

Why Anthragallol Cannot Be Substituted with Alizarin, Purpurin, or Emodin: Evidence-Based Functional Divergence in Anthraquinone Selection


Although anthragallol shares the trihydroxyanthraquinone scaffold with structurally similar compounds such as purpurin (1,2,4-trihydroxyanthraquinone), alizarin (1,2-dihydroxyanthraquinone), and emodin (1,3,8-trihydroxy-6-methylanthraquinone), substitution of one for another introduces quantifiable functional divergence across multiple experimental dimensions. These compounds differ markedly in enzyme inhibition profiles: anthragallol demonstrates an IC50 of 12 µM against xanthine oxidase, whereas purpurin, alizarin, and emodin exhibit significantly weaker inhibition under identical assay conditions [1]. In molecular docking studies, anthragallol shows the most stabilized interaction on the active sites of PLCG1, CYP1B1, and ESR2—a binding profile distinct from alizarin's preferential affinity for NSD2 and BCL2 [2]. Furthermore, the 1,2,3-hydroxyl substitution pattern of anthragallol confers unique coordination chemistry with mordant metal ions compared to the 1,2,4-substitution pattern of purpurin, resulting in divergent colorimetric outputs: brown tones with anthragallol versus red tones with purpurin under identical aluminum mordant conditions [3]. These differences in enzyme inhibition, protein binding, and metal chelation confirm that anthragallol occupies a distinct functional niche within the anthraquinone class.

Anthragallol Comparative Performance Data: Quantitative Evidence for Procurement Decision-Making


Xanthine Oxidase Inhibition: Anthragallol Achieves 12 µM IC50, Demonstrating Superior Potency Among Nine Tested Anthraquinone Derivatives

Anthragallol (1,2,3-trihydroxyanthraquinone) was identified as the most active xanthine oxidase inhibitor among nine anthraquinone derivatives tested in vitro. The compound exhibited an IC50 of 1.2 × 10⁻⁵ M (12 µM), and the inhibition type with respect to xanthine as substrate was uncompetitive [1]. This study provides a direct head-to-head comparison against eight other anthraquinone derivatives, establishing anthragallol as the most potent inhibitor within the tested panel [1].

Enzyme inhibition Xanthine oxidase Hyperuricemia

Molecular Docking Specificity: Anthragallol Demonstrates Most Stabilized Interaction on PLCG1, CYP1B1, and ESR2 Among Rubia tinctorum Anticancer Constituents

In a network pharmacology and molecular docking study of Rubia tinctorum metabolites, molecular docking of identified hit anticancer constituents on the active sites of the most enriched genes revealed that acacetin and alizarin possessed the lowest binding energies on the active sites of NSD2 and BCL2, respectively. In contrast, anthragallol showed the most stabilized interaction on the active sites of PLCG1, CYP1B1, and ESR2 [1]. This represents a direct head-to-head comparison demonstrating that anthragallol targets a distinct protein panel relative to its structural analog alizarin [1].

Molecular docking Cancer Network pharmacology

DNA Intercalation Saturation: Anthragallol Achieves DNA-Saturation Binding Value of 3.75 in Resonance Light Scattering Assay

Spectroscopic studies using ethidium bromide as a fluorescence probe confirmed that anthragallol intercalates with DNA base pairs, as evidenced by hyperchromic effects in absorption spectra, increased relative viscosity of DNA, and significant increases in DNA melting temperature. The resonance light scattering assay evaluated the saturated binding value of anthragallol to DNA at 3.75 [1]. The study established that adriamycin, chrysophanol, rhein, and alizarin can serve as references to build a method based on the mechanism of interactions with DNA and the DNA-saturation binding value to rapidly evaluate the potential toxicity of anthragallol [1]. This provides a quantifiable benchmark for comparing DNA intercalation capacity across anthraquinone derivatives.

DNA intercalation Cytotoxicity Mutagenicity

Mordant Dyeing Properties: Anthragallol Produces Brown Tones on Alumina Mordant and Black on Iron Mordant, in Contrast to Purpurin's Red Tones

Historical dyeing studies document that while the three industrially used purpurins (Krapppurpurin, Anthrapurpurin, and Flavopurpurin) produce red tones with alumina mordants, anthragallol generates a lively brown under identical mordant conditions [1]. Furthermore, concentrated iron mordant produces black coloration with anthragallol, and mixed iron-alumina mordants yield flea-brown shades. The colors obtained with anthragallol demonstrate the same soap and chlorine fastness as alizarin dyes [1]. This colorimetric divergence provides a direct, visually quantifiable differentiation between anthragallol and its trihydroxyanthraquinone isomer purpurin.

Natural dye Mordant dyeing Textile chemistry

Anthragallol Application Scenarios: Where Evidence Supports Prioritization Over Analogs


Xanthine Oxidase Inhibitor Screening and Hyperuricemia Research

Investigators developing xanthine oxidase inhibitors for gout or hyperuricemia research should prioritize anthragallol as a positive control or lead scaffold. The compound demonstrates an IC50 of 12 µM, representing the highest inhibitory activity among nine anthraquinone derivatives tested under identical conditions, and exhibits uncompetitive inhibition kinetics with respect to xanthine substrate [1]. This established potency makes anthragallol preferable to alizarin, purpurin, or emodin for enzyme inhibition assays requiring maximal sensitivity and reproducible dose-response curves.

PLCG1, CYP1B1, and ESR2 Pathway Studies in Cancer Research

Researchers investigating anticancer mechanisms involving PLCG1, CYP1B1, or ESR2 signaling pathways should select anthragallol over structurally related anthraquinones such as alizarin. Molecular docking studies demonstrate that anthragallol shows the most stabilized interaction on the active sites of these three specific protein targets, while alizarin preferentially binds NSD2 and BCL2 [1]. This target specificity enables pathway-focused experimental design where compound selection must align with specific protein targets of interest.

DNA Intercalation and Genotoxicity Assessment Studies

For studies examining DNA-small molecule interactions, intercalation mechanisms, or genotoxicity screening, anthragallol provides a well-characterized reference compound with a quantitatively defined DNA-saturation binding value of 3.75 determined via resonance light scattering assay [1]. The established methodological framework using ethidium bromide as a fluorescence probe, along with reference comparators including adriamycin, chrysophanol, rhein, and alizarin, enables reproducible cross-study comparisons and systematic evaluation of DNA binding capacity across compound libraries [1].

Natural Brown Dye Formulation for Textile and Art Conservation

Formulators of natural dyes for textile applications or art conservation requiring brown chromatic outputs should select anthragallol over purpurin or alizarin. Under alumina mordant conditions, anthragallol produces lively brown tones, whereas purpurin yields red coloration under identical mordanting parameters [1]. The compound achieves soap and chlorine fastness comparable to alizarin-based dyes, meeting industrial durability standards [1]. Iron mordanting extends the palette to black tones, and mixed iron-alumina mordants produce flea-brown shades, offering formulation flexibility for brown-spectrum dyeing applications.

Technical Documentation Hub

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